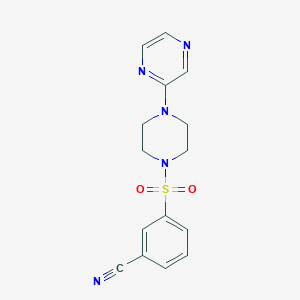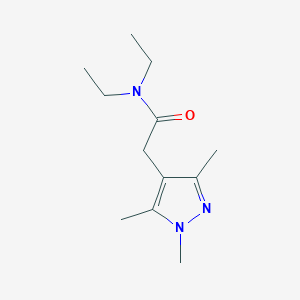
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile, also known as PSB-1115, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promising results in various studies, and its synthesis method and mechanism of action have been extensively researched.
Wirkmechanismus
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile acts as a selective antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, and its dysregulation has been implicated in the pathophysiology of depression and anxiety disorders.
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. This pathway is dysregulated in many types of cancer, and the inhibition of this pathway by 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile has been shown to have a number of biochemical and physiological effects. In studies on the central nervous system, 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile has been shown to decrease anxiety-like behavior in mice and to have potential therapeutic effects in the treatment of depression and anxiety disorders.
In studies on cancer cells, 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is dysregulated in many types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile has also been shown to have potential therapeutic effects in the treatment of depression and anxiety disorders, as well as in the treatment of cancer.
One of the limitations of 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile is its relatively low solubility in water, which can make it difficult to work with in some experimental settings. However, this limitation can be overcome by using appropriate solvents and formulations.
Zukünftige Richtungen
There are a number of future directions for research on 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile. One area of research is in the development of more potent and selective antagonists of the 5-HT1A receptor, which could have even greater therapeutic potential in the treatment of depression and anxiety disorders.
Another area of research is in the development of 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile analogs that have improved solubility and bioavailability, which could make them more useful in experimental settings.
Finally, 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile could be further studied for its potential use in the treatment of cancer, both as a single agent and in combination with other drugs. Its mechanism of action in inhibiting the PI3K/Akt/mTOR signaling pathway could make it a useful tool in the development of new cancer therapies.
Synthesemethoden
The synthesis of 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile involves the reaction of 4-(2-aminoethyl)pyrazine with 4-fluorobenzenesulfonyl chloride followed by reaction with 1-(4-cyanophenyl)piperazine. This method has been optimized to yield high purity and high yield of 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile.
Wissenschaftliche Forschungsanwendungen
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile has been studied for its potential use in various scientific research applications. One of its main applications is in the field of neuroscience, where it has been shown to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and 3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile has been shown to have potential therapeutic effects in the treatment of depression and anxiety disorders.
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation is a common feature of many types of cancer.
Eigenschaften
IUPAC Name |
3-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c16-11-13-2-1-3-14(10-13)23(21,22)20-8-6-19(7-9-20)15-12-17-4-5-18-15/h1-5,10,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXHMGDOCWDSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyrazin-2-ylpiperazin-1-yl)sulfonylbenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)


![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)




![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
![2,4-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyran-3-carboxamide](/img/structure/B7516421.png)



